molecular formula C12H17NO2 B13562138 2-Amino-4-methyl-2-phenylpentanoic acid CAS No. 7399-38-4

2-Amino-4-methyl-2-phenylpentanoic acid

Cat. No.: B13562138
CAS No.: 7399-38-4
M. Wt: 207.27 g/mol
InChI Key: MKHYJHOWNHXJAH-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-2-phenylpentanoic acid is an organic compound with the molecular formula C12H17NO2 It is a branched-chain amino acid derivative, structurally related to leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-2-phenylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-phenylacetonitrile, followed by hydrolysis and amination reactions. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-2-phenylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-4-methyl-2-phenylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-2-phenylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It is known to participate in the catabolism of branched-chain amino acids, where it is converted into branched-chain ketoacids by branched-chain aminotransferase. These ketoacids are further metabolized by the branched-chain ketoacid dehydrogenase complex, leading to the production of acyl-CoA intermediates .

Comparison with Similar Compounds

2-Amino-4-methyl-2-phenylpentanoic acid is similar to other branched-chain amino acids such as leucine, isoleucine, and valine. its unique structure, with a phenyl group attached to the carbon chain, distinguishes it from these compounds.

List of Similar Compounds

  • Leucine (2-amino-4-methylpentanoic acid)
  • Isoleucine (2-amino-3-methylpentanoic acid)
  • Valine (2-amino-3-methylbutanoic acid)

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and diverse applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-amino-4-methyl-2-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)8-12(13,11(14)15)10-6-4-3-5-7-10/h3-7,9H,8,13H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHYJHOWNHXJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-38-4
Record name NSC54408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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